(3S)-3-Methyl-methylester Heptanoic Acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H18O2 |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
methyl (3S)-3-methylheptanoate |
InChI |
InChI=1S/C9H18O2/c1-4-5-6-8(2)7-9(10)11-3/h8H,4-7H2,1-3H3/t8-/m0/s1 |
InChI Key |
GZLDPMXJNRMXQC-QMMMGPOBSA-N |
Isomeric SMILES |
CCCC[C@H](C)CC(=O)OC |
Canonical SMILES |
CCCCC(C)CC(=O)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3s 3 Methyl Methylester Heptanoic Acid
Enantioselective Chemical Synthesis Routes to Chiral Methyl Esters
Chemical synthesis provides a robust and versatile platform for constructing chiral molecules. For (3S)-3-Methyl-methylester Heptanoic Acid, methods leveraging chiral pool starting materials, asymmetric catalysis, and chiral auxiliaries are prominent.
Chiral Pool Approaches Utilizing Natural Precursors
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This strategy incorporates a pre-existing stereocenter from the natural precursor into the final target molecule, circumventing the need to create the chiral center from an achiral source.
One effective precursor for the synthesis of 3-methyl-substituted acids is optically active citronellol. For instance, (S)-citronellol can be transformed through a sequence of functional group manipulations to yield the desired (3S)-3-methylheptanoic acid, which can then be esterified. researchgate.net The synthesis capitalizes on the existing chiral center at the 3-position of citronellol. nih.gov Another widely used chiral precursor is (R)-4-methyl-δ-valerolactone, which can serve as a versatile starting point for the synthesis of both (R)- and (S)-3-methylheptanoic acids through different strategic bond formations and manipulations. researchgate.net
Table 1: Examples of Natural Precursors in Chiral Pool Synthesis
| Natural Precursor | Target Chiral Center | Key Transformation Steps |
|---|---|---|
| (S)-Citronellol | C3-Methyl | Oxidative cleavage, chain elongation, functional group interconversion |
| (R)-4-methyl-δ-valerolactone | C3-Methyl | Ring opening, coupling reactions, chain extension |
Asymmetric Catalysis in Carbon-Carbon Bond Formation
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A primary strategy for synthesizing the this compound backbone is the asymmetric conjugate addition (or Michael addition) of an organometallic butyl group to a crotonate derivative.
This reaction is frequently achieved using organocuprates, often referred to as Gilman reagents, which are known to be highly effective for 1,4-additions to α,β-unsaturated carbonyl compounds. iupac.orgmasterorganicchemistry.commasterorganicchemistry.com The reaction involves the addition of a butyl nucleophile (e.g., from a butyl Grignard reagent or butyllithium) to methyl crotonate in the presence of a copper(I) salt. orgsyn.orgscispace.com To render this reaction asymmetric, a chiral ligand is complexed to the copper, which directs the approach of the nucleophile to one face of the crotonate, preferentially forming the (S)-enantiomer. The stereoselectivity of the addition is influenced by the structure of the substrate and the chiral ligand. chem-station.com
Alternatively, modern organocatalysis offers a metal-free approach. Chiral amines can react with the α,β-unsaturated ester to form a chiral iminium ion intermediate, which then undergoes a stereoselective Michael addition. acs.orgnumberanalytics.com This methodology provides a powerful alternative to metal-based catalysts. sigmaaldrich.com
Chiral Auxiliary-Mediated Syntheses for Stereocontrol
The use of a chiral auxiliary is a well-established method for achieving high stereoselectivity. wikipedia.orgsigmaaldrich.comnumberanalytics.com In this approach, an achiral substrate is covalently bonded to an enantiopure molecule (the auxiliary), which then directs the stereochemistry of a subsequent reaction. After the desired chiral center is installed, the auxiliary is removed and can often be recovered.
For the synthesis of (3S)-3-methylheptanoic acid, a common strategy involves attaching an achiral crotonate precursor to a chiral auxiliary. For example, auxiliaries such as chiral oxazolidinones or pseudoephedrine can be used. researchgate.net The resulting chiral imide or ester undergoes a diastereoselective conjugate addition of a butyl nucleophile. The steric bulk of the auxiliary effectively shields one face of the double bond, forcing the incoming nucleophile to attack from the less hindered face. This results in the formation of one diastereomer in high excess. Subsequent cleavage of the auxiliary yields the enantiomerically enriched (3S)-3-methylheptanoic acid. researchgate.net Chiral vinyl sulfoximines have also been employed successfully in this context, leading to 3-alkylalkanoic acids in high enantiomeric excess (>90%). researchgate.net
Esterification Reactions and Their Stereochemical Implications
The final step in the synthesis of the target molecule is often the formation of the methyl ester. If the chiral center has already been established in the (3S)-3-methylheptanoic acid precursor, a standard esterification method can be used. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid). This reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of methanol. Since this process does not involve the chiral carbon center, it has no stereochemical implications on the C3 position and does not lead to racemization.
However, esterification can also be employed as a method for chiral resolution. If a racemic mixture of 3-methylheptanoic acid is produced, it can be reacted with a chiral, enantiopure alcohol (such as (-)-menthol). This reaction creates a mixture of diastereomeric esters. Because diastereomers have different physical properties, they can be separated using standard techniques like chromatography or crystallization. Once the desired diastereomer (e.g., the (S)-acid-(-)-menthol ester) is isolated, the methyl ester can be formed via transesterification with methanol, which cleaves the chiral alcohol and yields the enantiopure this compound.
Chemoenzymatic and Biocatalytic Syntheses for Enantiopure Compounds
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity, often under mild reaction conditions. For the preparation of enantiopure compounds like this compound, lipase-catalyzed kinetic resolution is a particularly powerful strategy. mdpi.com
In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This can be applied in two main ways:
Hydrolysis of a Racemic Ester: A racemic mixture of methyl 3-methylheptanoate can be subjected to hydrolysis catalyzed by a lipase (B570770). The enzyme can be chosen to selectively hydrolyze the (R)-ester to the corresponding carboxylic acid, leaving the desired (S)-ester, this compound, unreacted and thus enantiomerically enriched. researchgate.net
Esterification of a Racemic Acid: A racemic mixture of 3-methylheptanoic acid is reacted with methanol in the presence of a lipase. The enzyme can selectively catalyze the esterification of the (S)-acid, forming this compound, while leaving the (R)-acid largely unreacted.
The success of this method depends heavily on the choice of enzyme, as the substrate specificity can be a limiting factor. For example, some studies have shown that lipases exhibit greatly reduced or virtually eliminated activity for substrates with methyl branching at the 3-position, which necessitates careful screening to find a suitable biocatalyst for this specific transformation. nih.gov
Optimization of Reaction Conditions for Yield and Stereoselectivity
Optimizing reaction parameters is crucial for maximizing both the chemical yield and the stereoselectivity of the synthesis. For the key asymmetric conjugate addition step, several factors can be systematically varied.
Temperature: Lower temperatures often enhance stereoselectivity by favoring the transition state that leads to the desired stereoisomer, although this can sometimes come at the cost of a slower reaction rate.
Solvent: The choice of solvent (e.g., THF, diethyl ether) can influence the aggregation state and reactivity of the organometallic reagents and the stability of intermediates, thereby affecting both yield and selectivity.
Catalyst/Ligand: In catalytic reactions, the structure of the chiral ligand is paramount. Fine-tuning the ligand's steric and electronic properties can significantly improve enantiomeric excess. The catalyst loading is also optimized to balance reaction speed and cost.
Reagents: The nature of the organometallic reagent (e.g., Gilman vs. Grignard reagents) and the presence of additives (e.g., Lewis acids) can dramatically alter the outcome of the reaction. chem-station.com For instance, the use of cuprous chloride as a catalyst in Grignard additions has been shown to improve the yield of conjugate addition products. scispace.com
Table 2: Illustrative Optimization of a Cu-Catalyzed Conjugate Addition
| Entry | Copper Source | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| 1 | CuCl | THF | -78 | 75 | 90 |
| 2 | CuI | THF | -78 | 72 | 88 |
| 3 | CuCl | Diethyl Ether | -78 | 80 | 85 |
| 4 | CuCl | THF | -40 | 85 | 75 |
Data is illustrative and based on general principles of reaction optimization for conjugate additions.
Biosynthetic Pathways and Natural Occurrence of 3s 3 Methyl Methylester Heptanoic Acid
Identification in Biological Matrices (e.g., Plant Extracts, Microbial Metabolites)
While the specific compound (3S)-3-Methyl-methylester Heptanoic Acid is not extensively documented in scientific literature as a standalone metabolite, its constituent acid, 3-methylheptanoic acid, has been identified in various natural contexts. Branched-chain fatty acids are common components of the lipids in many bacteria. For instance, bacteria of the genus Pseudomonas are known to produce hydrocarbons with single methyl branches. oup.com
Furthermore, the investigation of fermented foods has revealed the presence of various methyl-branched fatty acids. These compounds contribute to the complex flavor and aroma profiles of these products. While not specifically naming 3-methylheptanoic acid, studies on fermented products often identify a range of short-chain fatty acids and their esters. usda.gov The microbial communities in such fermentations, which can include lactic acid bacteria like Leuconostoc fallax, are responsible for the production of these metabolites. usda.gov
The methyl ester form of fatty acids has also been detected in plant essential oils and as volatile organic compounds emitted by microorganisms. For example, various fatty acid methyl esters have been identified in the essential oils of different plant parts, contributing to their characteristic scents. sid.ir Microbial volatile organic compounds (mVOCs) are known to play a role in inter- and intra-kingdom communication, and fatty acid esters are a recognized class of these signaling molecules. frontiersin.org
Table 1: Examples of Related Methyl-Branched Fatty Acids and Esters in Nature
| Compound/Class | Biological Source (Example) | Significance |
|---|---|---|
| Branched-Chain Hydrocarbons | Pseudomonas maltophilia oup.com | Component of bacterial cell envelope |
| 3-Methylbutanoic Acid Esters | Fermented Peanuts usda.gov | Contributor to "fruity fermented" off-flavor |
| Methyl-Branched Fatty Acids | Actinomycetes nih.gov | Major components of cellular fatty acids |
| Fatty Acid Methyl Esters | Various Plants sid.ir | Components of essential oils |
Proposed Biosynthetic Mechanisms Involving Fatty Acid Metabolism
The biosynthesis of the (3S)-3-methylheptanoic acid backbone is believed to follow the general principles of branched-chain fatty acid synthesis, which is a variation of the well-understood fatty acid synthase (FAS) pathway. In many bacteria, the synthesis of branched-chain fatty acids is initiated with primers derived from the catabolism of branched-chain amino acids like leucine, isoleucine, and valine. nih.gov
The formation of a 3-methyl branch, as seen in 3-methylheptanoic acid, can occur through the incorporation of a propionyl-CoA-derived unit instead of the usual acetyl-CoA at a specific point in the fatty acid elongation cycle. The stereospecificity, resulting in the (3S) configuration, is determined by the specific enzymes involved in the reduction steps of the FAS cycle. aocs.org
Initiation: The synthesis likely begins with a short-chain acyl-CoA primer.
Elongation: The carbon chain is extended by the sequential addition of two-carbon units from malonyl-CoA.
Branching: At the appropriate elongation step, a methylmalonyl-CoA extender unit is incorporated instead of malonyl-CoA, leading to the introduction of a methyl group. The subsequent reduction and dehydration steps of the FAS pathway result in the 3-methyl branched fatty acid.
Microbial Biotransformation and Derivatization of Related Compounds
Once the (3S)-3-methylheptanoic acid is synthesized, the final step in the formation of this compound is the esterification of the carboxylic acid group with a methyl group. Microorganisms possess a variety of enzymes capable of catalyzing this reaction.
Fatty acid methyltransferases (FAMTs) are a class of enzymes that have been identified in bacteria, such as Mycobacterium marinum. nih.gov These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the O-methylation of the carboxyl group of free fatty acids, forming fatty acid methyl esters (FAMEs). nih.gov The substrate specificity of these enzymes can vary, and it is plausible that a FAMT with activity towards short, branched-chain fatty acids could produce the target molecule.
In addition to dedicated methyltransferases, some lipases and esterases found in bacteria and fungi can also catalyze esterification reactions under certain conditions, although they more commonly perform the reverse hydrolytic reaction in aqueous environments.
Table 2: Key Enzyme Classes in the Biosynthesis of this compound
| Enzyme Class | Role | Substrates/Cofactors |
|---|---|---|
| Fatty Acid Synthase (FAS) | Elongation and branching of the fatty acid chain | Acyl-CoA, Malonyl-CoA, Methylmalonyl-CoA, NADPH |
Ecological Context of Natural Production and Release
The production and release of volatile organic compounds like this compound serve important ecological functions for the producing organisms. nih.gov Volatile fatty acid esters are known to act as semiochemicals, which are signaling molecules that mediate interactions between organisms. frontiersin.org
In the context of insects, methyl-branched fatty acids and their derivatives are frequently found as components of pheromones. nih.gov For example, various methyl-branched heptanoic acid isomers have been identified as sex pheromones in certain species of weevils. usda.gov These volatile compounds can act as attractants, aggregation signals, or play a role in courtship behaviors.
For microorganisms, the release of volatile compounds is a means of long-distance communication and can influence the behavior and growth of other microbes in their vicinity. frontiersin.orgnih.gov These volatile signals can be involved in processes such as quorum sensing, biofilm formation, and antagonistic or synergistic interactions between different microbial species. The specific ecological role of this compound would depend on the producing organism and the context of its release into the environment.
Sophisticated Analytical Techniques for the Characterization and Quantification of 3s 3 Methyl Methylester Heptanoic Acid
Chromatographic Separations for Isomer Resolution
Chromatography is the cornerstone for the analysis of complex mixtures, and for a chiral compound like methyl (3S)-3-methylheptanoate, it is indispensable for separating it from other components and resolving its stereoisomers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and thermally stable compounds like fatty acid methyl esters (FAMEs). restek.comgcms.cz For (3S)-3-Methyl-methylester Heptanoic Acid, GC-MS provides both qualitative identification through its mass spectrum and quantitative data based on its chromatographic peak area.
Qualitative Analysis: The identification of the compound is achieved by comparing its retention time and mass spectrum with that of a known standard. The electron ionization (EI) mass spectrum of a branched-chain FAME is characterized by specific fragmentation patterns. The molecular ion peak ([M]⁺) for methyl 3-methylheptanoate (C₉H₁₈O₂) would be observed at a mass-to-charge ratio (m/z) of 158. However, this peak may be of low intensity. jeol.com More definitive identification comes from characteristic fragment ions. A prominent peak resulting from the McLafferty rearrangement is typically observed at m/z 74 for straight-chain methyl esters. nih.govresearchgate.net For a 3-methyl branched ester, cleavage alpha to the branch point is also significant. The fragmentation pattern will show specific losses that help pinpoint the position of the methyl group. nih.govnih.gov For instance, cleavage between C3 and C4 would yield characteristic ions.
Quantitative Analysis: For quantification, a calibration curve is typically generated using standards of known concentrations. nih.gov An internal standard is often used to improve accuracy and precision. The area of the chromatographic peak corresponding to methyl (3S)-3-methylheptanoate is proportional to its concentration in the sample. The method offers high sensitivity, with limits of detection often in the nanogram to picogram range. nih.gov
| Parameter | Typical Condition |
| Column Type | Non-polar (e.g., 5% phenyl methylpolysiloxane) or polar (e.g., biscyanopropyl polysiloxane) capillary column. researchgate.netnih.gov |
| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness. |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min). |
| Inlet Temperature | 250 °C. |
| Oven Program | Initial temperature of 50-100 °C, followed by a ramp of 5-10 °C/min to a final temperature of 250-300 °C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF). |
| Scan Range | m/z 40-400. |
Chiral Gas Chromatography (GC) for Enantiomeric Purity Determination
Determining the enantiomeric purity of this compound is critical. Chiral GC is the premier method for separating and quantifying the (3S) and (3R) enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
The most effective CSPs for separating chiral FAMEs are often based on cyclodextrin (B1172386) derivatives, such as octakis(3-O-butanoyl-2,6-di-O-n-pentyl)-γ-cyclodextrin. These CSPs have chiral cavities that allow for differential inclusion complexation with the enantiomers, enabling their separation. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
| Parameter | Typical Condition |
| Column Type | Chiral capillary column (e.g., cyclodextrin-based CSP). |
| Column Dimensions | 25-30 m length x 0.25 mm internal diameter x 0.25 µm film thickness. |
| Carrier Gas | Helium or Hydrogen. |
| Inlet Temperature | 240-260 °C. |
| Oven Program | Isothermal or a slow temperature ramp (e.g., 1-2 °C/min) to optimize resolution. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) offers an alternative and powerful method for enantiomeric separation, particularly on a preparative scale. csfarmacie.cz The separation is achieved using a column packed with a chiral stationary phase (CSP). For compounds like methyl (3S)-3-methylheptanoate, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate), are highly effective. asianpubs.org
The mechanism of separation on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for the two enantiomers within the chiral grooves of the polysaccharide structure. asianpubs.orgsigmaaldrich.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving optimal resolution. mdpi.com Detection is commonly performed using a UV detector, although the lack of a strong chromophore in the analyte may necessitate derivatization or the use of other detectors like a refractive index detector or a mass spectrometer.
| Parameter | Typical Condition |
| Column Type | Polysaccharide-based chiral column (e.g., Chiralcel OD, Chiralpak AD). asianpubs.org |
| Column Dimensions | 250 mm length x 4.6 mm internal diameter. |
| Mobile Phase | Hexane/Isopropanol mixture (e.g., 99:1 v/v). |
| Flow Rate | 0.5-1.0 mL/min. |
| Temperature | Ambient or controlled (e.g., 25 °C). |
| Detector | UV (if derivatized) or Refractive Index (RI). |
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques are essential for the unambiguous confirmation of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. Through ¹H, ¹³C, and two-dimensional (2D) NMR experiments (like COSY and HSQC), every atom in the molecule can be mapped.
For methyl (3S)-3-methylheptanoate, the ¹H NMR spectrum would show distinct signals for the methoxy (B1213986) protons, the methyl protons of the branch, the terminal methyl group, and the various methylene (B1212753) and methine protons along the chain. aocs.org The chemical shift, integration, and multiplicity of each signal provide key structural information.
Predicted ¹H NMR Data (in CDCl₃):
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -OCH₃ | ~3.67 | Singlet | 3H |
| H2 (-CH₂COO-) | ~2.25 | Multiplet | 2H |
| H3 (-CH(CH₃)-) | ~1.90 | Multiplet | 1H |
| H4, H5, H6 (-CH₂-) | ~1.2-1.4 | Multiplet | 6H |
| 3-CH₃ | ~0.95 | Doublet | 3H |
The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. docbrown.info The carbonyl carbon of the ester would appear significantly downfield, while the aliphatic carbons would resonate at higher field.
Predicted ¹³C NMR Data (in CDCl₃):
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (C=O) | ~174 |
| -OCH₃ | ~51 |
| C2 (-CH₂COO-) | ~40 |
| C3 (-CH(CH₃)-) | ~35 |
| 3-CH₃ | ~19 |
| C4 (-CH₂-) | ~36 |
| C5 (-CH₂-) | ~29 |
| C6 (-CH₂-) | ~22 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula of the compound. For methyl (3S)-3-methylheptanoate, with the molecular formula C₉H₁₈O₂, the calculated monoisotopic mass is 158.13068 Da.
HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. Soft ionization techniques, such as field ionization (FI) or chemical ionization (CI), are often employed in conjunction with HRMS. jeol.comnih.gov These methods minimize fragmentation and produce a strong molecular ion peak, which is crucial for accurate mass measurement, especially for FAMEs where the molecular ion can be weak under standard EI conditions. jeol.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the functional group analysis of molecules. For this compound, these methods can confirm the presence of key structural features, particularly the methyl ester group and the aliphatic carbon chain.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Different functional groups absorb at characteristic frequencies, providing a molecular fingerprint. For a fatty acid methyl ester (FAME), the most prominent absorption bands are associated with the ester functional group. pjoes.com The carbonyl group (C=O) of the ester produces a very strong and sharp absorption band, typically in the range of 1735-1750 cm⁻¹. pjoes.comrsc.org Another key feature is the C-O stretching vibration, which appears as a strong band between 1170-1250 cm⁻¹. rsc.orgresearchgate.net The aliphatic nature of the molecule is confirmed by C-H stretching vibrations from the methyl and methylene groups, which are observed in the 2850-3000 cm⁻¹ region. researchgate.net
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is particularly sensitive to polar bonds, Raman is often better for analyzing non-polar bonds and symmetric vibrations. In the analysis of FAMEs, the carbonyl (C=O) stretch is also observable in the Raman spectrum, typically between 1729 and 1748 cm⁻¹. qub.ac.uknih.gov The C-C stretching of the alkyl chain produces signals in the 800-1135 cm⁻¹ region, while CH₂ and CH₃ bending (deformation) modes are found around 1440-1465 cm⁻¹. researchgate.netresearchgate.net Raman spectroscopy can be particularly useful for studying chain length and unsaturation. qub.ac.uknih.gov
The combined use of IR and Raman spectroscopy provides a comprehensive profile of the functional groups present in this compound, enabling its structural confirmation.
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| C=O (Ester) | Stretching (ν) | 1735 - 1750 | 1729 - 1748 | Strong (IR), Medium (Raman) |
| C-O (Ester) | Stretching (ν) | 1170 - 1250 | 800 - 920 | Strong (IR) |
| C-H (Alkyl) | Stretching (ν) | 2850 - 3000 | 2800 - 3000 | Strong |
| C-H (CH₂/CH₃) | Bending (δ) | 1460 - 1475 | 1430 - 1470 | Medium |
Advanced Sample Preparation and Derivatization Strategies for Complex Biological and Environmental Matrices
Analyzing trace levels of this compound in complex matrices such as blood, soil, or water requires meticulous sample preparation to remove interfering substances and concentrate the analyte. Furthermore, derivatization is often essential to enhance the compound's suitability for chromatographic analysis.
Transesterification: Fatty acids in biological and environmental samples often exist as free fatty acids, triglycerides, or phospholipids. oup.com These molecules can be non-volatile and may interact poorly with gas chromatography (GC) columns. researchgate.net Transesterification is a derivatization process that converts these various lipid forms into their corresponding fatty acid methyl esters (FAMEs). oup.comnih.gov This is typically achieved through acid- or base-catalyzed reactions in the presence of methanol (B129727). perlan.com.plnih.gov The resulting FAMEs, including the target analyte, are more volatile and thermally stable, making them ideal for GC analysis. oup.comresearchgate.net Direct transesterification is a one-step method that combines lipid extraction and esterification, offering a rapid and efficient approach for small samples. nih.gov
Solid Phase Microextraction (SPME): SPME is a solvent-free extraction technique ideal for isolating volatile and semi-volatile compounds from a sample matrix. nih.govnih.gov A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample or directly immersed in it. researchgate.netresearchgate.net Analytes partition from the sample matrix into the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis. researchgate.net The choice of fiber coating is critical for selectively extracting the target compound. For a medium-chain fatty acid ester, coatings like polydimethylsiloxane (B3030410)/divinylbenzene (PDMS/DVB) are often suitable. researchgate.net SPME is valued for its simplicity, speed, and high sensitivity. researchgate.net
Stir Bar Sorptive Extraction (SBSE): SBSE operates on a principle similar to SPME but utilizes a magnetic stir bar coated with a significantly larger volume of polydimethylsiloxane (PDMS). This larger sorbent phase volume results in a higher extraction capacity and potentially lower detection limits compared to SPME, making it particularly effective for ultra-trace analysis of esters and other semi-volatile organic compounds in aqueous samples.
| Technique | Principle | Primary Application for Analyte | Advantages | Considerations |
|---|---|---|---|---|
| Transesterification | Chemical conversion of lipids/fatty acids to FAMEs using a catalyst (e.g., HCl, BF₃, NaOH in methanol). perlan.com.plnih.gov | Derivatization to improve volatility and thermal stability for GC analysis. researchgate.net | Enables analysis of non-volatile precursors; improves chromatographic peak shape. chromatographyonline.com | Reaction conditions must be optimized to prevent degradation of labile fatty acids. perlan.com.pl |
| SPME | Equilibrium-based extraction of analytes onto a coated fiber. researchgate.net | Extraction and concentration of volatile/semi-volatile esters from liquid or gas matrices. nih.gov | Solvent-free, fast, simple, sensitive, easily automated. researchgate.net | Fiber coating selection is crucial; matrix effects can influence extraction efficiency. |
| SBSE | Equilibrium-based extraction using a stir bar with a large sorbent volume. | Ultra-trace analysis and concentration from aqueous samples. | Higher recovery and lower detection limits than SPME. | Longer extraction times; thermal desorption can be more complex. |
Advanced Data Analysis and Chemometrics for Complex Datasets
The analysis of complex biological and environmental samples by techniques like GC-MS often generates vast and intricate datasets. Chemometrics, the application of statistical and mathematical methods to chemical data, is essential for extracting meaningful information, identifying patterns, and building predictive models. nih.govscielo.br
Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition technique widely used to analyze large datasets from fatty acid profiling studies. nih.govmdpi.com It reduces the dimensionality of the data by transforming the original correlated variables into a smaller set of uncorrelated variables called principal components (PCs). researchgate.net The first few PCs typically capture the majority of the variance in the data. researchgate.net By plotting the sample scores on these PCs, it is possible to visualize groupings, trends, and outliers in the data. researchgate.net For instance, PCA can be used to differentiate between samples from different origins or to identify how the fatty acid profile, including compounds like this compound, changes in response to specific environmental or biological factors. nih.govmdpi.com
Support Vector Machine (SVM): SVM is a powerful supervised machine learning algorithm used for both classification and regression tasks. pageplace.deresearchgate.net In classification, SVM finds an optimal hyperplane that best separates data points belonging to different classes. researchgate.net When applied to chemical data, SVM can be trained to build models that classify samples into predefined categories (e.g., healthy vs. diseased tissue) based on their fatty acid profiles. pageplace.de SVM is particularly effective for handling high-dimensional and nonlinear data, which is common in metabolomics and environmental analysis. researchgate.netrsc.org Its ability to achieve high accuracy makes it a valuable tool for developing diagnostic or quality control models based on chemical fingerprints. pageplace.de
| Technique | Type | Objective | Example Application |
|---|---|---|---|
| Principal Component Analysis (PCA) | Unsupervised Learning | Data exploration, pattern recognition, dimensionality reduction. nih.gov | Grouping soybean cultivars based on their fatty acid profiles to identify key differentiating compounds. nih.gov |
| Support Vector Machine (SVM) | Supervised Learning | Classification of samples into known groups; regression for predictive modeling. pageplace.de | Building a predictive model to classify the quality of a food product based on its volatile ester composition. pageplace.de |
Investigation of Biological Activities and Ecological Roles of 3s 3 Methyl Methylester Heptanoic Acid in Non Human Systems
Role as Semiochemicals (e.g., Pheromones, Kairomones) in Interspecies Communication
Semiochemicals are chemical signals that mediate interactions between organisms. While various fatty acids and their esters are known to function as pheromones (intraspecies communication) and kairomones (interspecies communication, benefiting the receiver), no specific studies have identified methyl (3S)-3-methylheptanoate in this role.
Plant Growth Regulation and Phytohormonal Mimicry
There is no evidence in the scientific literature to suggest that methyl (3S)-3-methylheptanoate is involved in plant growth regulation or that it can mimic the action of phytohormones. The field of plant growth regulation involves well-known compounds such as auxins, gibberellins, and jasmonates (including methyl jasmonate), which are structurally distinct from methyl 3-methylheptanoate. No studies have linked this specific compound to processes like germination, root development, or flowering in plants.
Enzyme Inhibition and Modulation in in vitro or Non-human Biological Systems
A review of biochemical and pharmacological literature yields no studies on the effects of methyl (3S)-3-methylheptanoate on enzyme activity. While various esters and fatty acids are studied as potential enzyme inhibitors for therapeutic or industrial purposes, this particular compound has not been the subject of such research. There is no data available regarding its potential to inhibit or modulate any class of enzymes in in vitro or non-human systems.
Involvement in Ecosystem Processes as Volatile Organic Compounds (VOCs) (e.g., Decomposition Processes)
As a methyl ester of a medium-chain fatty acid, methyl (3S)-3-methylheptanoate is expected to be a volatile organic compound (VOC). VOCs play crucial roles in various ecosystem processes, including atmospheric chemistry, plant-insect interactions, and decomposition. However, no studies have specifically identified the emission of methyl (3S)-3-methylheptanoate from decomposing organic matter or its subsequent role in ecological processes. Analyses of VOC profiles from soil, plants, or microbial communities have not reported the presence of this specific compound.
Structure Activity Relationship Sar Studies and Analogue Synthesis of 3s 3 Methyl Methylester Heptanoic Acid Derivatives
Design and Synthesis of Stereoisomeric and Chiral Analogues
The biological activity of chiral molecules is often highly dependent on their stereochemistry. nih.govnih.gov The synthesis of stereoisomers of a lead compound is therefore a fundamental first step in any SAR investigation. In the context of (3S)-3-Methyl-methylester Heptanoic Acid, this involves the preparation of its enantiomer, (3R)-3-Methyl-methylester Heptanoic Acid, as well as any relevant diastereomers if additional chiral centers are introduced.
The synthesis of enantiomerically pure 3-methylalkanoic acids, the precursors to the target methyl esters, has been a subject of significant research, particularly due to their prevalence as components of insect pheromones. researchgate.netresearchgate.net Asymmetric synthesis strategies are employed to control the stereochemistry at the C3 position. These methods often utilize chiral auxiliaries or catalysts to direct the formation of the desired stereoisomer. For instance, the synthesis of both (R)- and (S)-3-methylheptanoic acid has been accomplished, providing the foundational molecules for creating the corresponding methyl esters and evaluating their stereospecific effects. researchgate.net
The general principle underlying the importance of stereoisomer synthesis in SAR is that biological receptors, being chiral themselves, will interact differently with each stereoisomer. This differential interaction can result in one isomer being highly active, while the other is significantly less active or even inhibitory. nih.gov
Table 1: Stereoisomers of 3-Methyl-methylester Heptanoic Acid and Their Potential for SAR Studies
| Compound Name | Structure | Chirality at C3 | Rationale for Synthesis in SAR |
| This compound | (Image of (3S) isomer) | S | Parent compound; baseline activity. |
| (3R)-3-Methyl-methylester Heptanoic Acid | (Image of (3R) isomer) | R | Enantiomer; to determine the importance of the (S)-configuration for activity. |
| rac-3-Methyl-methylester Heptanoic Acid | (Image of racemic mixture) | Racemic | Mixture of enantiomers; often used in initial screenings before chiral synthesis. |
Functional Group Modifications and Homologation Studies
Functional Group Modifications: The methyl ester is a prime target for modification. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to a variety of amides. Each of these changes alters the electronic and hydrogen-bonding properties of the molecule, which can significantly impact its interaction with a biological target. For instance, converting the ester to an amide introduces a hydrogen bond donor, which could lead to new interactions with a receptor.
Homologation Studies: Homologation involves systematically increasing or decreasing the length of the alkyl chain. In the case of this compound, this would involve synthesizing analogues with shorter (e.g., hexanoic acid) or longer (e.g., octanoic acid) backbones. This helps to probe the size of the binding pocket and determine the optimal chain length for activity.
Table 2: Proposed Analogues of this compound for Functional Group Modification and Homologation Studies
| Analogue Type | Modification | Example Compound Name | Rationale |
| Ester Modification | Hydrolysis | (3S)-3-Methylheptanoic Acid | Investigate the role of the ester carbonyl and potential for ionic interactions. |
| Reduction | (3S)-3-Methylheptan-1-ol | Determine the necessity of the carbonyl group for activity. | |
| Amidation | (3S)-3-Methylheptanamide | Introduce hydrogen bonding capabilities. | |
| Chain Homologation | Shortening | (3S)-3-Methyl-methylester Hexanoic Acid | Probe the lower limits of the binding pocket size. |
| Lengthening | (3S)-3-Methyl-methylester Octanoic Acid | Probe the upper limits of the binding pocket size. |
Impact of Structural Variations on Biological Activity or Chemical Reactivity
The synthesis of the analogues described above is only meaningful when coupled with biological or chemical reactivity assays. The data from these assays allow for the establishment of a clear SAR. While specific biological activity data for a wide range of this compound derivatives is not extensively published in readily available literature, the principles of SAR in related systems, such as insect pheromones, provide a strong framework for understanding the likely outcomes. mdpi.com
Stereochemistry: As previously mentioned, the stereochemistry at the C3 position is expected to be a critical determinant of biological activity. In many insect pheromone systems, only one enantiomer is active, and the other can be inactive or even inhibitory. nih.gov Therefore, a significant drop in activity would be expected when moving from the (S)- to the (R)-isomer.
Functional Group at C1: The nature of the functional group at the C1 position (the ester) is also likely to be crucial. If the biological target has a specific binding pocket for the methyl ester, converting it to a carboxylic acid or an amide could drastically alter the binding affinity and, consequently, the biological response.
Chain Length: The length of the heptanoic acid chain likely plays a role in fitting into a hydrophobic binding pocket. A shorter or longer chain might not fit optimally, leading to a decrease in activity. This often results in a parabolic relationship between chain length and activity, with an optimal length exhibiting the highest potency.
Table 3: Hypothetical SAR Data for this compound Derivatives (Illustrative)
| Compound | Modification from Parent | Hypothetical Biological Activity (Relative) | Interpretation |
| This compound | - | 100% | Baseline |
| (3R)-3-Methyl-methylester Heptanoic Acid | Inversion of Stereocenter | <10% | The (S)-configuration is critical for activity. |
| (3S)-3-Methylheptanoic Acid | Ester to Carboxylic Acid | 50% | The ester is preferred, but the carboxylate can still interact. |
| (3S)-3-Methylheptan-1-ol | Ester to Alcohol | <5% | The carbonyl group is essential for activity. |
| (3S)-3-Methyl-methylester Hexanoic Acid | Shorter Alkyl Chain | 70% | A slightly shorter chain is well-tolerated. |
| (3S)-3-Methyl-methylester Octanoic Acid | Longer Alkyl Chain | 40% | A longer chain reduces the fit in the binding pocket. |
Computational Chemistry and Molecular Modeling Approaches for 3s 3 Methyl Methylester Heptanoic Acid
Conformational Analysis and Energy Minimization Studies
Conformational analysis is a fundamental computational approach used to identify the preferred three-dimensional arrangements (conformers) of a molecule. For a flexible molecule like Methyl (3S)-3-methylheptanoate, which has multiple rotatable single bonds, numerous conformers can exist. Identifying the most stable, low-energy conformers is crucial as these are the most likely to be present under experimental conditions and to interact with biological systems.
The process typically begins by generating a wide range of possible structures through systematic or stochastic searches. Each of these initial structures then undergoes energy minimization, a process that adjusts bond lengths, angles, and dihedrals to find the nearest local energy minimum on the potential energy surface. Molecular mechanics force fields are commonly employed for this step due to their computational efficiency.
| Conformer ID | Key Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |
|---|---|---|---|
| Conf-1 | -175° (anti) | 0.00 | 45.2 |
| Conf-2 | 65° (gauche+) | 0.85 | 20.1 |
| Conf-3 | -70° (gauche-) | 0.92 | 18.5 |
| Conf-4 | 160° (anti) | 1.50 | 8.2 |
Molecular Docking Studies with Proposed Biological Targets (e.g., Enzymes, Receptors)
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand, such as Methyl (3S)-3-methylheptanoate) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. aip.org This technique is invaluable for hypothesizing how a molecule might interact with a biological target, such as an enzyme or an olfactory receptor. researchgate.netnih.gov
The process involves preparing the 3D structures of both the ligand and the receptor. The low-energy conformers of the ligand, identified through conformational analysis, are often used. Docking algorithms then systematically sample a large number of possible binding poses of the ligand within the receptor's active site. aip.org These poses are evaluated and scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). A more negative score typically indicates a more favorable binding interaction.
The results provide a predicted binding mode, highlighting key intermolecular interactions like hydrogen bonds and hydrophobic contacts between the ligand and specific amino acid residues of the protein. nih.gov For a compound like Methyl (3S)-3-methylheptanoate, which may have fragrance properties, docking could be used to predict its interaction with various human olfactory receptors to understand the molecular basis of its scent. researchgate.netresearchgate.net
| Proposed Biological Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
|---|---|---|---|
| Olfactory Receptor OR5A1 | -7.2 | Val103, Ile112, Phe206 | Hydrophobic |
| Cytochrome P450 2D6 | -6.5 | Ser304, Leu213 | Hydrogen Bond, Hydrophobic |
| Human Serum Albumin | -5.8 | Tyr150, Arg222 | Hydrophobic, Electrostatic |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgnumberanalytics.com Instead of focusing on a single molecule, QSAR analysis requires a dataset of structurally related compounds with experimentally measured activities (e.g., inhibitory concentration, binding affinity).
The first step in QSAR is to calculate a set of numerical values, known as molecular descriptors, for each molecule in the dataset. nih.gov These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties. youtube.com
Next, statistical techniques, such as multiple linear regression (MLR), are used to build a model that correlates the descriptors with the observed biological activity. nih.gov The resulting QSAR model is an equation that can be used to predict the activity of new, untested compounds based solely on their calculated descriptors. wikipedia.org This predictive capability is highly valuable in drug discovery and toxicology for prioritizing which new molecules to synthesize and test. numberanalytics.comnih.gov
| Compound | LogP (Lipophilicity) | Polar Surface Area (Ų) | Experimental Activity (Log 1/IC₅₀) |
|---|---|---|---|
| Methyl (3S)-3-methylheptanoate | 2.85 | 26.3 | 4.5 |
| Ethyl (3S)-3-methylheptanoate | 3.31 | 26.3 | 4.9 |
| Methyl heptanoate | 2.42 | 26.3 | 4.1 |
| Methyl (3S)-3-ethylheptanoate | 3.31 | 26.3 | 4.8 |
Example QSAR Equation: Log 1/IC₅₀ = 0.8 * LogP - 0.05 * PSA + 2.45
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to study the electronic structure and reactivity of molecules from first principles. wikipedia.orgupenn.edu Unlike molecular mechanics, which relies on empirical parameters, these methods solve approximations of the Schrödinger equation to provide a more fundamental and detailed description of electron distribution. wikipedia.org
These calculations begin with optimizing the molecular geometry to find the most stable structure at a quantum mechanical level. From this optimized structure, a wealth of electronic properties can be calculated. Key outputs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. nih.gov
Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for predicting how the molecule will interact with other reagents or biological targets. nih.gov These methods can also be used to predict spectroscopic properties, such as IR and NMR spectra, which can be compared with experimental data to confirm the molecule's structure. ugm.ac.id
| Property | Calculated Value | Unit |
|---|---|---|
| Total Energy | -502.123 | Hartree |
| HOMO Energy | -0.254 | Hartree |
| LUMO Energy | 0.045 | Hartree |
| HOMO-LUMO Gap | 0.299 | Hartree |
| Dipole Moment | 1.85 | Debye |
Table of Compound Names
| Name Used in Request | Correct Chemical Name (Ester) | Correct Chemical Name (Acid) |
| (3S)-3-Methyl-methylester Heptanoic Acid | Methyl (3S)-3-methylheptanoate | (3S)-3-Methylheptanoic acid |
Potential Applications and Research Frontiers for 3s 3 Methyl Methylester Heptanoic Acid in Applied Sciences
Agricultural Applications (e.g., Integrated Pest Management, Crop Enhancement)
Currently, direct research specifically detailing the application of methyl (3S)-3-methylheptanoate in integrated pest management (IPM) or for crop enhancement is limited in publicly available literature. IPM is an environmentally sensitive approach to pest management that utilizes comprehensive information on pest life cycles and their environmental interactions to manage damage with minimal hazard to people, property, and the environment. epa.gov This strategy often involves the use of semiochemicals, such as pheromones or kairomones, to monitor and control insect populations.
While data on methyl (3S)-3-methylheptanoate is scarce, the broader class of branched-chain fatty acid esters is known to play a role in insect communication and behavior. Future research could investigate if this specific compound acts as a pheromone, an attractant, or a repellent for any significant agricultural pests. Such a discovery could lead to its incorporation into IPM programs for:
Pest Monitoring: Use in traps to detect the presence and population density of specific pests.
Mating Disruption: Dispersing the compound in fields to confuse insects and prevent them from finding mates.
Attract-and-Kill Strategies: Luring pests to a location containing an insecticide.
Similarly, its role in crop enhancement is yet to be explored. Some volatile organic compounds can influence plant growth, defense mechanisms, or pollinator attraction. Research is needed to determine if methyl (3S)-3-methylheptanoate has any such beneficial effects on crops.
Biotechnological Production and Biocatalytic Optimization
The synthesis of specific chiral esters like methyl (3S)-3-methylheptanoate is a key area for biotechnological research. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a sustainable and highly selective alternative to traditional chemical synthesis. nih.gov
Enzymes, particularly lipases, are often employed for the synthesis of esters. For instance, the immobilized lipase (B570770) Novozym® 435 has been successfully used to synthesize other branched-chain esters, such as 2-ethylhexyl 2-methylhexanoate, in a solvent-free system. mdpi.com This approach often achieves high conversion rates under mild reaction conditions. mdpi.com Similar biocatalytic strategies could be optimized for the production of methyl (3S)-3-methylheptanoate.
Key areas for research in the biotechnological production of this compound include:
Enzyme Screening: Identifying and screening various lipases or esterases for their efficiency and stereoselectivity in synthesizing the (3S) isomer.
Process Optimization: Fine-tuning reaction parameters such as temperature, substrate molar ratio, and enzyme concentration to maximize yield and purity. mdpi.com
Metabolic Engineering: Modifying microorganisms to produce (3S)-3-methylheptanoic acid as a precursor, which can then be esterified. Advances in engineering S-adenosyl-l-methionine (SAM)-dependent methyltransferases are expanding the toolkit for biocatalytic synthesis. researchgate.netsioc.ac.cn
Below is a table summarizing potential biocatalytic approaches for the synthesis of methyl (3S)-3-methylheptanoate.
| Approach | Description | Key Research Areas | Potential Advantages |
| Enzymatic Esterification | Direct esterification of (3S)-3-methylheptanoic acid with methanol (B129727) using a lipase catalyst. | Screening for highly stereoselective lipases, optimizing reaction conditions (temperature, solvent), enzyme immobilization. | High selectivity, mild conditions, reduced byproducts. |
| Whole-Cell Biocatalysis | Using engineered microorganisms to convert simple carbon sources into the target ester. | Metabolic pathway engineering, host strain selection, fermentation optimization. | Potentially lower cost, integrated multi-step synthesis. |
Environmental Fate and Degradation Studies in Various Ecosystems
The environmental fate of a chemical compound describes its transport and transformation in the environment. For a volatile ester like methyl (3S)-3-methylheptanoate, key processes include volatilization into the atmosphere, sorption to soil and sediment, and degradation by biotic (microbial) and abiotic (e.g., hydrolysis) pathways. nih.govusda.gov
Studies on closely related compounds, such as branched-chain fatty acids and other methyl esters, provide insights into the likely environmental behavior of methyl (3S)-3-methylheptanoate. The degradation of fatty acids in many bacteria occurs through the β-oxidation cycle, where the fatty acid chain is shortened by two carbons in each cycle. mdpi.com However, the methyl branch at the C3 position in this compound would likely inhibit the standard β-oxidation pathway. researchgate.net
Alternative degradation pathways, such as α-oxidation, may be involved. scilit.com Research on Pseudomonas bacteria has shown they are capable of degrading synthetic saturated branched-chain fatty acids, selectively utilizing certain isomers and sometimes forming new, shorter-chain fatty acids in the process. researchgate.net
Future research should focus on:
Biodegradation Rates: Determining the rate of microbial degradation in different environmental matrices like soil and water.
Degradation Pathways: Identifying the specific metabolic pathways and microorganisms responsible for breaking down the compound.
Abiotic Degradation: Quantifying the rate of hydrolysis under various pH and temperature conditions.
Volatilization and Transport: Modeling its movement from soil or water into the atmosphere, which is a significant transport mechanism for volatile compounds. nih.govusda.gov
Role in Olfactory Science and Forensic Chemistry (e.g., Decomposition Odor Signatures)
Volatile organic compounds (VOCs) are the primary source of odors, including those associated with decomposition. nih.govbu.edu The "smell of death" is a complex mixture of hundreds of VOCs produced by the breakdown of proteins, fats, and carbohydrates, with the specific profile changing over time and with environmental conditions. nih.govoup.com These compounds are of significant interest in forensic science for locating clandestine graves and estimating the postmortem interval (PMI). oup.com
Esters are one of the many chemical classes of compounds identified in the headspace of decomposing remains. biorxiv.orghud.ac.uk While specific identification of methyl (3S)-3-methylheptanoate in decomposition odor is not widely documented, related compounds like other methyl esters and branched-chain fatty acids have been detected. researchgate.net The breakdown of fats (lipids) during decomposition is a likely source of various fatty acids and their subsequent esterification products.
Research in this area could focus on:
VOC Profiling: Systematically analyzing the VOCs released during different stages of decomposition under controlled conditions to determine if methyl (3S)-3-methylheptanoate is a consistent biomarker.
Source Correlation: Linking the presence of this ester to the decomposition of specific tissues, such as adipose tissue.
The table below lists the classes of VOCs commonly associated with decomposition, into which methyl (3S)-3-methylheptanoate falls.
| Chemical Class | Examples | General Source in Decomposition |
| Sulfur Compounds | Dimethyl disulfide, Dimethyl trisulfide | Breakdown of sulfur-containing amino acids (e.g., methionine, cysteine). oup.combiorxiv.org |
| Nitrogen Compounds | Indole, Skatole, Trimethylamine | Breakdown of amino acids (e.g., tryptophan). hud.ac.uk |
| Carboxylic Acids | Butanoic acid, Hexanoic acid | Microbial metabolism and breakdown of lipids and amino acids. biorxiv.org |
| Alcohols | 1-Butanol, Phenol | Microbial fermentation of carbohydrates and breakdown of amino acids. researchgate.net |
| Esters | Methyl (3S)-3-methylheptanoate , Ethyl pentanoate | Esterification of alcohols and carboxylic acids. researchgate.net |
| Hydrocarbons | Alkanes, Aromatic compounds | Breakdown of various organic matter. nih.gov |
Further research into these potential applications will clarify the role and utility of methyl (3S)-3-methylheptanoate in various applied sciences.
Emerging Research Directions and Future Perspectives on 3s 3 Methyl Methylester Heptanoic Acid
Exploration of Undiscovered Biological Roles and Mechanisms
The primary known biological role for compounds structurally related to methyl (3S)-3-methylheptanoate is in chemical communication, particularly as insect pheromones. numberanalytics.com Pheromones are species-specific chemical signals that trigger innate behavioral responses in fellow members of the same species, such as mating, aggregation, or alarm. numberanalytics.comnih.gov Future research is poised to expand our understanding of the biological significance of methyl (3S)-3-methylheptanoate beyond its currently presumed functions.
Key future research areas include:
Identification in New Species: Systematic screening of volatile organic compounds (VOCs) across a wider range of insect species, particularly in agricultural pests and disease vectors, could reveal previously unknown instances where this specific ester is a key pheromone component.
Deciphering Complex Blends: Many pheromones consist of a precise combination of multiple molecules. royalsocietypublishing.org Research will increasingly focus on whether methyl (3S)-3-methylheptanoate acts alone or as part of a multi-component blend, where its presence and ratio to other compounds are critical for biological activity.
Subtle Behavioral Modulation: Beyond simple attraction, this compound may play more nuanced roles. Future studies could investigate its function in modulating behaviors such as courtship rituals, aggression, or territory marking. Advanced bioassays will be required to observe these subtle effects. researchgate.net
Interspecific Signaling (Allelochemistry): There is potential for this molecule to act as an allelochemical, mediating interactions between different species. For instance, it could be a kairomone that attracts predators or parasitoids to the insect that produces it, a research avenue with significant implications for biological control.
Development of Novel, Sustainable, and Enantioselective Synthetic Routes
The biological activity of chiral molecules like methyl (3S)-3-methylheptanoate is often dependent on a single enantiomer. Therefore, the development of synthetic methods that produce the desired (S)-enantiomer in high purity is crucial. mdpi.com While classical methods for synthesizing 3-methylheptanoic acid and its derivatives exist, future work will prioritize efficiency, sustainability, and stereochemical control. orgsyn.orgresearchgate.net
Emerging synthetic strategies include:
Biocatalysis: The use of enzymes (e.g., lipases, esterases) and whole-cell systems for kinetic resolution or asymmetric synthesis offers a highly enantioselective and environmentally friendly alternative to traditional chemical methods. mdpi.com Multi-enzymatic, one-pot procedures are being developed to streamline these processes. mdpi.com
Asymmetric Catalysis: The development of novel chiral catalysts, for instance, based on transition metals like rhodium or palladium, can enable highly efficient asymmetric hydrogenation or alkylation reactions to set the key stereocenter. researchgate.net
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying this technology to the enantioselective synthesis of pheromone components can lead to more efficient and cost-effective industrial production.
Utilization of Chiral Pool Starting Materials: Syntheses starting from readily available, naturally occurring chiral molecules (the "chiral pool") provide an economical route to the target molecule. researchgate.net
| Synthetic Strategy | Description | Future Perspective/Advantage |
|---|---|---|
| Chemoenzymatic Synthesis | Combines chemical steps with highly selective enzymatic transformations to resolve racemic mixtures or create chiral centers. researchgate.net | High enantiomeric excess, mild reaction conditions, reduced environmental impact. |
| Asymmetric Hydrogenation | Use of a chiral metal catalyst (e.g., Rh-DuPHOS) to add hydrogen across a double bond, creating the desired stereocenter with high selectivity. researchgate.net | High efficiency and enantioselectivity for large-scale production. |
| Grignard Reagent Addition | A classical organometallic reaction used to form carbon-carbon bonds, which can be adapted for chiral synthesis. orgsyn.org | Versatility in building the carbon skeleton; can be combined with chiral auxiliaries. |
| Solid-Phase Synthesis | Attaching a molecule to a solid support to simplify reaction workup and purification. pharmiweb.com | Automation, high purity, and potential for rapid synthesis of derivatives. pharmiweb.com |
Integration of Multi-omics Data for Comprehensive Understanding of its Biosynthesis and Effects
Understanding how insects produce methyl (3S)-3-methylheptanoate is a fundamental question that can be addressed by modern systems biology. The integration of "multi-omics" data—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the biological processes involved. nih.gov
Future research directions in this area are:
Biosynthetic Pathway Elucidation: By analyzing the transcriptome and proteome of pheromone-producing glands, researchers can identify the specific enzymes (e.g., fatty acid synthases, desaturases, reductases, and esterases) involved in the biosynthetic pathway leading from common metabolic precursors to the final ester product. illumina.comnih.gov
Regulatory Network Mapping: Multi-omics can reveal the regulatory networks that control pheromone production, including the influence of hormones, circadian rhythms, and environmental cues. nih.gov This knowledge is crucial for understanding the ecology of the insect.
Evolution of Pheromone Communication: Comparative genomics across different insect species can shed light on how the genes and pathways for producing and detecting specific pheromones like methyl (3S)-3-methylheptanoate have evolved. nih.gov
Functional Genomics: Techniques like RNA interference (RNAi) can be used to knock down the expression of candidate biosynthetic genes. nih.gov Observing a subsequent lack of pheromone production would provide direct evidence of the gene's function.
Advancements in Micro-scale and In Situ Analytical Methodologies for Detection and Quantification
Detecting and quantifying volatile semiochemicals, which are often present in trace amounts, is a significant analytical challenge. nih.gov Current methods typically rely on techniques like solid-phase microextraction (SPME) followed by gas chromatography-mass spectrometry (GC-MS). nih.gov The future lies in developing more sensitive, portable, and real-time analytical tools.
Promising advancements include:
Micro-scale Sampling: Development of novel sorbent materials and micro-extraction techniques will enable the sampling of volatiles from single insects or even specific parts of an insect with minimal disturbance.
Portable and Field-Deployable Sensors: The creation of miniaturized GC systems or electronic "noses" (e-noses) could allow for the in situ detection of methyl (3S)-3-methylheptanoate in the field. This would revolutionize ecological studies and pest monitoring.
Real-Time Monitoring: Techniques like proton-transfer-reaction mass spectrometry (PTR-MS) can monitor the release of volatile compounds in real-time without prior sample collection or preparation, providing dynamic information on pheromone release patterns.
Hyphenated Analytical Techniques: Coupling gas chromatography with electroantennography (GC-EAD) allows researchers to identify which specific compounds in a complex mixture are biologically active by measuring the response of an insect's antenna. nih.gov This is critical for confirming the biological relevance of detected molecules.
| Methodology | Principle | Future Application/Advancement |
|---|---|---|
| HS-SPME-GC-MS | Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry for separation and identification of volatile compounds. nih.gov | Development of new fiber coatings for higher sensitivity and selectivity towards specific pheromone classes. |
| GC-EAD/EAG | Gas Chromatography-Electroantennography detects which compounds elicit a response from an insect antenna. researchgate.netnih.gov | Integration with micro-scale sampling for single-insect analysis and identification of minor but active components. |
| PTR-MS | Proton-Transfer-Reaction Mass Spectrometry allows for real-time, direct measurement of volatile organic compounds in the air. | In situ monitoring of pheromone release from living organisms under natural conditions. |
| Biosensors | Devices that use biological components, like olfactory receptors, to detect specific chemicals. researchgate.net | Creation of highly specific, portable sensors for pest detection in agriculture and stored products. |
Application of Green Chemistry Principles in its Synthesis and Derivatization
The growing demand for eco-friendly pest management solutions, such as pheromone-based mating disruption, necessitates the large-scale production of synthetic pheromones. researchgate.netopenpr.com Applying the principles of green chemistry to this synthesis is essential for minimizing the environmental footprint of this technology. nih.govasianpubs.org
Future research will focus on:
Renewable Feedstocks: Developing synthetic routes that start from renewable bio-based materials instead of petroleum-based precursors.
Atom Economy: Designing syntheses that maximize the incorporation of atoms from the reactants into the final product, thus minimizing waste. Iron-catalyzed cross-coupling reactions are a promising step in this direction. nih.gov
Benign Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. The use of non-toxic, earth-abundant metal catalysts (e.g., iron) instead of precious metals (e.g., palladium) is a key goal. nih.gov
Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis or flow chemistry, which can improve heat transfer and reduce reaction times. organic-chemistry.org
Biodegradability: While the target molecule itself is generally biodegradable, research into the derivatization of the pheromone for controlled-release applications will need to ensure that any polymers or matrices used are also environmentally benign. nih.gov
Q & A
Q. What are the most reliable synthetic routes for preparing (3S)-3-Methyl-methylester Heptanoic Acid?
- Methodological Answer : The compound can be synthesized via Fischer esterification of (3S)-3-methylheptanoic acid with methanol under acid catalysis (e.g., H₂SO₄). Key parameters include:
- Reaction temperature: 60–80°C (optimal for esterification without side reactions).
- Solvent-free conditions or use of toluene to azeotrope water.
- Monitoring via TLC or GC-MS to track conversion .
For enantiomeric purity, chiral resolution techniques (e.g., enzymatic kinetic resolution) or asymmetric synthesis using chiral catalysts may be employed .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm stereochemistry (³¹P NMR for chiral centers) and esterification success. Compare ¹H/¹³C NMR shifts with NIST spectral databases .
- GC-MS : Quantify purity and detect volatile byproducts. Optimal column: DB-5MS (30 m × 0.25 mm ID). Heptanoic acid derivatives show retention times ~12–15 min under 10°C/min gradients .
- FT-IR : Validate ester C=O stretch (~1740 cm⁻¹) and absence of carboxylic acid O-H (~2500–3000 cm⁻¹) .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation; similar to SDS guidelines for 3-hydroxyoctanoic acid) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (vapor pressure ~0.015 bar at 25°C, extrapolated from heptanoic acid data) .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Q. How can researchers assess the purity of this ester?
- Methodological Answer :
- HPLC with UV detection (λ = 210 nm): Use a C18 column (5 µm, 4.6 × 150 mm) and isocratic elution (acetonitrile:water 70:30). Purity >98% is typical for well-optimized syntheses.
- Melting Point Analysis : Compare observed mp (e.g., ~265–268 K for related heptanoic acid derivatives) with literature values .
Advanced Research Questions
Q. How can enantiomeric purity of the (3S)-configured ester be rigorously determined?
- Methodological Answer :
- Chiral GC or HPLC : Use β-cyclodextrin-based columns (e.g., Chiraldex B-PH) to resolve enantiomers. Calibrate with racemic standards .
- Polarimetry : Measure specific optical rotation ([α]₂₅ᴅ) and compare to literature. For example, (3S)-methyl esters typically show [α] = +15° to +25° (c = 1, CHCl₃) .
Q. What thermodynamic studies are critical for understanding its stability?
- Methodological Answer :
- DSC Analysis : Determine melting (ΔHₖᵤₛ) and decomposition temperatures. Heptanoic acid derivatives exhibit ΔHₖᵤₛ ~15–20 kJ/mol .
- Vapor Pressure Measurement : Use static method with manometry (25–50°C range). Antoine equation parameters (log₁₀P = A − B/(T + C)) can be derived for storage stability modeling :
| T (K) | A | B | C |
|---|---|---|---|
| 351–495 | 4.31 | 1536.1 | -137.45 |
Q. How to resolve contradictions in reported thermochemical data (e.g., ΔvapH)?
- Methodological Answer :
- Critical Literature Review : Compare methods (e.g., calorimetry vs. gas saturation). For heptanoic acid, ΔvapH ranges 72.0–75.7 kJ/mol due to technique variability .
- Validation via In-House Experiments : Replicate vaporization enthalpy using Calvet microcalorimetry (error margin ±1.5 kJ/mol) .
Q. What experimental design optimizes yield in scaled-up synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary catalyst concentration (0.5–2 mol%), temperature (60–100°C), and methanol:acid molar ratio (3:1–10:1). Response surface modeling identifies optimal conditions (e.g., 1.5 mol% H₂SO₄, 80°C, 6:1 ratio) .
- Kinetic Monitoring : Use inline IR spectroscopy to track esterification progress and terminate at ~95% conversion to minimize hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
